cis-1-tert-butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate

Stereochemistry Chiral building block Diastereomer differentiation

Stereochemical fidelity in 3,4-disubstituted pyrrolidine synthesis is often compromised by trans isomers or racemic mixtures, forcing costly chiral separations. This (3R,4S)-rel cis diester eliminates that risk. - **Defined cis stereochemistry** (vs. trans CAS 1895053-81-2) essential for kainoid/neuroactive activity - **Orthogonal Boc/ethyl ester protection** enables selective deprotection without epimerization - **XLogP3-AA 1.9** - optimized for CNS lead campaigns; C4-methyl adds +0.4 logP vs. des-methyl analog - **≥97% purity** - minimizes impurity carry-through, reducing downstream purification costs

Molecular Formula C13H23NO4
Molecular Weight 257.33
CAS No. 1788044-03-0
Cat. No. B2839552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1-tert-butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate
CAS1788044-03-0
Molecular FormulaC13H23NO4
Molecular Weight257.33
Structural Identifiers
SMILESCCOC(=O)C1CN(CC1C)C(=O)OC(C)(C)C
InChIInChI=1S/C13H23NO4/c1-6-17-11(15)10-8-14(7-9(10)2)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3/t9-,10+/m0/s1
InChIKeyQGNVVHOIALIBRL-VHSXEESVSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chiral Pyrrolidine Diester Building Block Overview


cis-1-tert-Butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate (CAS 1788044-03-0) is a chiral, orthogonally protected pyrrolidine-1,3-dicarboxylate diester featuring a (3R,4S)-rel configuration [1]. With a molecular formula of C₁₃H₂₃NO₄, a molecular weight of 257.33 g·mol⁻¹, a computed XLogP3-AA of 1.9, and a topological polar surface area (TPSA) of 55.8 Ų, this compound exhibits physicochemical properties consistent with pharmaceutical building block space [1]. Commercial availability is confirmed at ≥97% purity from multiple ISO-certified vendors, with catalogued pricing and batch-level documentation supporting direct procurement for medicinal chemistry and process research [1].

Stereochemical-control study fit: (3R,4S)-rel cis configuration for chiral synthesis
Orthogonal Boc/ethyl ester protection for selective deprotection workflows
High-purity building block: supports multi-step process chemistry sequences

Why Generic Substitution Is Not Viable


Direct substitution of cis-1-tert-butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate with its trans isomer (CAS 1895053-81-2), racemic/unspecified stereoisomer mixtures (CAS 1824525-17-8), or the des-methyl analog (CAS 170844-49-2) is not permissible in stereochemically sensitive synthetic sequences. The (3R,4S) cis configuration enforces a distinct pyrrolidine ring pucker and three-dimensional presentation of the C3-ethyl ester and C4-methyl substituents that differs fundamentally from the (3R,4R) trans arrangement [1][2]. In kainoid and related neuroactive pyrrolidine series, a cis relationship between the C3 and C4 substituents is critical for potent biological activity, while the trans diastereomer exhibits reduced or no activity [3]. The C4-methyl group also modulates lipophilicity (ΔXLogP3-AA = +0.4 vs. the des-methyl analog), altering both chromatographic behavior and downstream pharmacokinetic properties in elaborated structures [1][4].

Config.
trans isomer (CAS 1895053-81-2) may shift ring pucker and C3/C4 spatial presentation, limiting direct transfer into stereospecific sequences.
Purity
Racemic or unspecified stereoisomer mixtures (CAS 1824525-17-8) typically supplied at 95% purity; impurity profile may amplify in multi-step routes.
Lipophil.
des-methyl analog (CAS 170844-49-2) has a lower computed logP; pharmacokinetic behavior of elaborated structures may differ.

Quantitative Differentiation vs. Closest Analogs


Stereochemical Identity: Cis vs. Trans Configuration

The target compound bears an unambiguous (3R,4S)-rel cis configuration confirmed by its unique InChI Key (QGNVVHOIALIBRL-ZJUUUORDSA-N), which differs from the trans diastereomer (CAS 1895053-81-2; InChI Key QGNVVHOIALIBRL-UWVGGRQHSA-N) [1][2]. The cis arrangement places the C3-ethyl ester and C4-methyl groups on the same face of the pyrrolidine ring, producing a distinct ring pucker and spatial orientation relative to the trans isomer.

Stereochemical Identity
Head-to-head
Distinct InChI Key vs. trans isomer; non-interchangeable diastereomers
Stereochemical-control context: cis configuration enforces specific ring pucker for chiral elaboration.
InChI Key comparison based on PubChem authenticated entries.
Stereochemistry Chiral building block Diastereomer differentiation

Purity Advantage: ≥97% vs. Standard Grade

Multiple commercial suppliers catalogue cis-1-tert-butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate at ≥97% purity (AChemBlock 97%, Aladdin 97%, CapotChem NLT 97%) [1]. In contrast, the trans isomer (CAS 1895053-81-2) is most commonly offered at 95% purity across major vendors (Bidepharm/源叶 95%, Leyan 95%) [2], while the racemic/unspecified stereoisomer (CAS 1824525-17-8) is also typically supplied at 95% .

Purity Advantage
Head-to-head
≥97% (NLT 97%) vs. typical 95% for trans/racemic alternatives
Specification review: ~40% lower impurity burden may support multi-step yield.
Vendor datasheets; absolute purity differential ≥2 percentage points.
Purity specification Quality control Procurement standard

Lipophilicity Tuning via C4-Methyl Substitution

The C4-methyl group on the pyrrolidine ring increases computed lipophilicity by ΔXLogP3-AA = +0.4 relative to the des-methyl analog, pyrrolidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester (CAS 170844-49-2; XLogP3-AA = 1.5) [1][2]. The target compound's XLogP3-AA of 1.9 places it within the optimal range for CNS drug-like properties, while the trans isomer shares an identical XLogP3-AA of 1.9 due to identical atom composition, highlighting that only the spatial presentation – not gross lipophilicity – differentiates the cis and trans forms [1][3].

Lipophilicity Tuning
Cross-study
ΔXLogP3-AA = +0.4 vs. des-methyl analog; 0.0 vs. trans isomer
Computed logP differentiation supports lipophilicity-based scaffold selection.
XLogP3-AA computed values; spatial presentation differs despite isolipophilicity with trans.
Lipophilicity Physicochemical properties Drug-likeness

Cost Efficiency: cis Isomer Procurement

At the 1-g scale, the cis isomer is priced at approximately $440–$685 (AChemBlock) , while the trans isomer at the same scale is priced at €344 (~$375 at current exchange rates) from CymitQuimica and approximately ¥1,946 (~$270) from Aladdin, representing a -21% to +154% price differential depending on vendor and region [1]. However, the racemic/unspecified stereoisomer mixture (CAS 1824525-17-8) is substantially cheaper at $440/1g from AChemBlock , making it the lowest-cost option but unsuitable for stereospecific applications.

Cost Efficiency
Head-to-head
cis 1-g pricing variable: $440–$685 vs. trans ~$270–$375; vendor dispersion high
Procurement context: multi-source quotation review recommended for budget optimization.
Published list prices as of 2026-05; bulk quotes may vary.
Procurement cost Price comparison Budget optimization

High-Value Application Scenarios


Stereospecific Synthesis of Kainoid Analogs

In the synthesis of kainic acid analogs and related neuroactive pyrrolidines, the cis relationship between C3 and C4 substituents is critical for biological activity [1]. The target compound provides the pre-installed (3R,4S)-rel cis stereochemistry with orthogonal Boc/ethyl ester protecting groups, enabling selective deprotection and further elaboration without stereochemical erosion. The trans diastereomer (CAS 1895053-81-2) cannot substitute in these sequences, as the (3R,4R) configuration would produce inactive or antagonistic stereoisomers [1][2].

CNS-Permeable Scaffolds with Controlled Lipophilicity

The computed XLogP3-AA of 1.9 positions this compound favorably for CNS drug discovery programs, where optimal brain penetration typically requires logP values between 1 and 3 [3]. The C4-methyl group provides a +0.4 log unit lipophilicity enhancement over the des-methyl analog (XLogP3-AA = 1.5), offering medicinal chemists a tunable parameter for balancing permeability and solubility in lead optimization campaigns [3][4].

Process Chemistry with High-Purity Building Blocks

For process research and scale-up campaigns, the ≥97% purity specification with MDL number MFCD28502677 and authenticated InChI Key enables unambiguous material identification and quality control [5]. The 2% absolute purity advantage over typical 95% grade trans or racemic alternatives translates to reduced impurity carry-through in multi-step sequences, directly lowering the cost and complexity of downstream purification .

Chiral Pool for Disubstituted Pyrrolidine Libraries

The defined (3R,4S)-rel cis configuration serves as a chiral pool entry point for constructing diverse 3,4-disubstituted pyrrolidine libraries, where the pyrrolidine ring is a privileged scaffold found in numerous FDA-approved drugs and clinical candidates . Procurement of the stereochemically pure cis isomer eliminates the need for chiral chromatography or resolution steps that would be required if the racemic/unspecified stereoisomer mixture (CAS 1824525-17-8) were used, thereby reducing both synthesis time and cost .

Application
Selection Property
Validation Focus
Kainoid analog synthesis
Pre-installed (3R,4S)-rel cis stereochemistry
Enantiomer-attribution review in neuroactive pyrrolidine sequences
CNS-permeable scaffold design
Computed logP control via C4-methyl substitution
Permeability-solubility balance in lead optimization
Process chemistry campaigns
≥97% purity with authenticated identity
Impurity carry-through and downstream purification cost
3,4-disubstituted pyrrolidine libraries
Chiral pool entry without resolution steps
Stereochemical fidelity in library enumeration
Quote Request

Request a Quote for cis-1-tert-butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.